

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

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An In-Depth Technical Guide to **6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile**

Executive Summary

This technical guide provides a comprehensive overview of **6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, established synthetic routes, and methods for spectroscopic characterization. Furthermore, it explores the compound's role as a versatile building block in the development of novel therapeutics, highlighting the strategic importance of the imidazo[1,2-a]pyridine scaffold and the influence of its fluoro and nitrile substituents. This guide is intended for researchers, chemists, and drug development professionals seeking detailed technical information and practical insights into the application of this valuable chemical entity.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous marketed drugs, including Zolpidem, Minodronic acid, and Zolimidine.[1] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a wide array of biological targets.[2] The fusion of an imidazole ring with a pyridine ring creates an electron-deficient aromatic system that is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological activity.[3]

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile emerges as a particularly valuable derivative. The incorporation of a fluorine atom at the 6-position is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.[2][3] Simultaneously, the carbonitrile group at the 3-position serves as a versatile chemical handle for further functionalization and can act as a key hydrogen bond acceptor in ligand-receptor interactions.

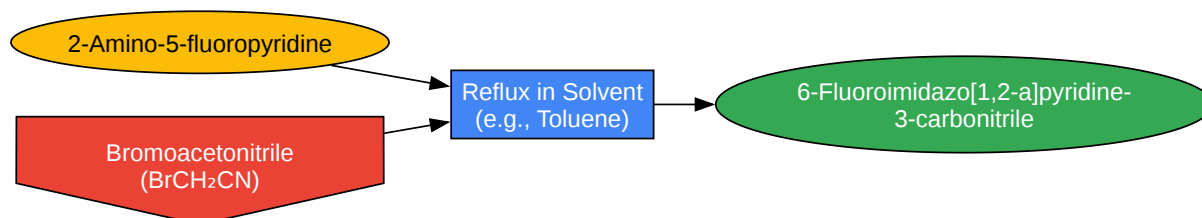
Physicochemical Properties and Structure

The fundamental properties of **6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile** are summarized below. The unique arrangement of its fused heterocyclic system, electron-withdrawing fluorine atom, and cyano group dictates its reactivity and potential as a pharmacophore.

Property	Value	Source
CAS Number	1134327-96-0	[4]
Molecular Formula	C ₈ H ₄ FN ₃	[4]
Molecular Weight	161.14 g/mol	[4]
Appearance	White to off-white solid (typical)	N/A
Purity	≥98% (commercially available)	[4]

Chemical Structure

The structure consists of a fused imidazo[1,2-a]pyridine ring system with a fluorine atom at position 6 and a carbonitrile (cyano) group at position 3.



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- To cite this document: BenchChem. [6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1402277#6-fluoroimidazo-1-2-a-pyridine-3-carbonitrile-cas-number-and-structure]

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